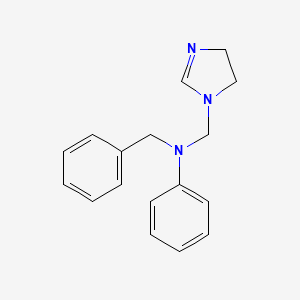
N-(2-sulfanylethyl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sulfanylethyl)dodecanamide is a chemical compound with the molecular formula C14H29NOS. It is also known as n-lauroylcysteamine. This compound features a dodecanamide backbone with a 2-sulfanylethyl group attached to the nitrogen atom. It is primarily used in various chemical and biological applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-sulfanylethyl)dodecanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of dodecanoyl chloride with cysteamine. The reaction typically takes place in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
- Dodecanoyl chloride is reacted with cysteamine in the presence of triethylamine.
- The mixture is stirred at room temperature for several hours.
- The product is then purified using column chromatography to obtain this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-sulfanylethyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-sulfanylethyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in protein-ligand binding studies.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-sulfanylethyl)dodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-sulfanylethyl)hexanamide
- N-(2-sulfanylethyl)octanamide
- N-(2-sulfanylethyl)decanamide
Uniqueness
N-(2-sulfanylethyl)dodecanamide is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced membrane permeability and interaction with lipid bilayers .
Propiedades
Número CAS |
6162-66-9 |
|---|---|
Fórmula molecular |
C14H29NOS |
Peso molecular |
259.45 g/mol |
Nombre IUPAC |
N-(2-sulfanylethyl)dodecanamide |
InChI |
InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-17/h17H,2-13H2,1H3,(H,15,16) |
Clave InChI |
JUQFGYCPHYENST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
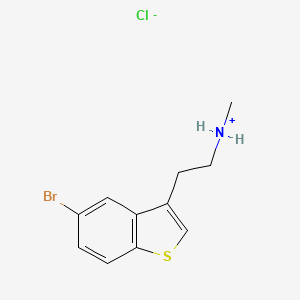

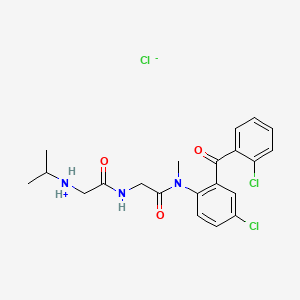

![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
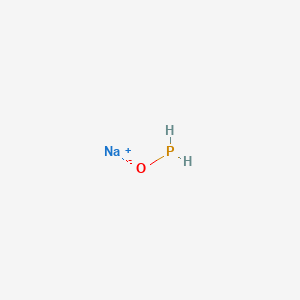
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)


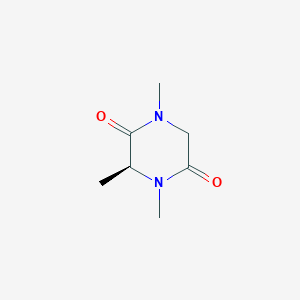
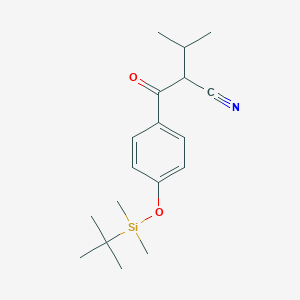
![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
